Nestoron

Descripción

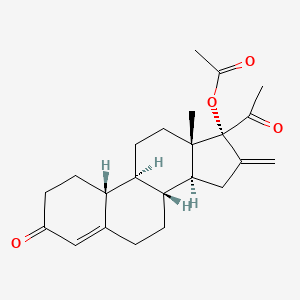

Segesterone acetate is a steroidal progestin or synthetic progesterone and a 19-norprogesterone derivative with no CH3 group radical in position 6. In animal studies, segesterone acetate was shown to be one of the most potent progestins. It mediates progestational activity 100 times higher than that of [progesterone]. It is commonly sold under the brand names Nestorone and Elcometrine and serves as an active component in hormonal contraceptives. It is also used as a treatment for endometriosis in South American countries. Segesterone acetate binds selectively to progesterone receptors and not androgen receptors. Due to its rapid hepatic metabolism, segesterone acetate must be administered parenterally. Segesterone acetate is not an orally active compound, but it is proved to be a potent anti-ovulatory agent when given in implants, vaginal rings or percutaneous gel. On August 10, 2018, Annovera™ containing segesterone acetate and [ethinyl estradiol] was granted approval by the U.S. Food and Drug Administration (FDA) as the first and only contraceptive that provides an entire year of protection against unintended pregnancy while entirely under a woman's control. According to the Center for Disease Control, more than 43 million women in the U.S. are at risk of unintended pregnancy, which may be associated with an elevated risk for improper prenatal care, premature and low-birth-weight infants, and physical and mental health risks. The introduction of this new contraceptive method offers an expansion of birth control options for women while maintaining high efficacy and acceptability similar to existing shorter-acting combined hormonal methods. In clinical trials, Annovera™ achieved a 97.3% success in pregnancy prevention. Annovera™ is administered as a vaginal ring that is in place for 21 days and removed for 7 days each cycle. As with other hormonal contraceptives, Annovera™ carries the risk for serious cardiovascular events.

SEGESTERONE ACETATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2018.

See also: Ethinyl estradiol; segesterone acetate (component of).

Structure

2D Structure

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFBRGLGTWAVLG-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998804 | |

| Record name | Segesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Segesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7759-35-5 | |

| Record name | Nestorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7759-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Segesterone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Segesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Segesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AMX4Q13CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

173-177 | |

| Record name | Segesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Nestorone's Mechanism of Action in Progesterone Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nestorone®, a 19-norprogesterone derivative also known as segesterone acetate, is a potent synthetic progestin with a unique pharmacological profile.[1][2] It exhibits high progestational activity with a notable absence of androgenic, estrogenic, or glucocorticoid-like effects, making it a valuable compound in contraception and hormone replacement therapy.[1][3] This technical guide provides a comprehensive overview of Nestorone's mechanism of action at the molecular level, focusing on its interaction with the progesterone receptor (PR) and the subsequent signaling cascades.

Molecular Interaction with the Progesterone Receptor

Nestorone's high potency is attributed to its strong binding affinity for the progesterone receptor.[4] Structurally, Nestorone's 16-methylene and 17α-acetoxy groups allow for additional stabilizing contacts within the ligand-binding domain (LBD) of the PR, enhancing its binding affinity compared to the natural ligand, progesterone.[5] While 3-keto-desogestrel exhibits the highest binding affinity for PR, Nestorone follows closely, surpassing that of levonorgestrel and progesterone.[1]

Quantitative Data on Receptor Binding and Potency

The following tables summarize the quantitative data on the binding affinity and functional potency of Nestorone in comparison to other progestins.

Table 1: Comparative Binding Affinity of Progestins for Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| Nestorone | High | Very Low (500-600 fold less than testosterone)[1] | No Affinity[1] | Significant Binding (no in vivo activity)[1] | Ki = 28.3 ± 4.2 nM[6] |

| Progesterone | Moderate[1] | Low | No Affinity | Low | Ki = 1.0 ± 0.1 nM[6] |

| Levonorgestrel | Moderate[1] | Significant (40-70% of testosterone)[1] | No Affinity | Low | Ki = 29.8 ± 3.1 nM[6] |

| 3-Keto-desogestrel | Very High[1] | Significant (40-70% of testosterone)[1] | No Affinity | - | - |

Note: Relative binding affinities are presented as described in the cited literature. Specific Ki or IC50 values for all receptors from a single comparative study are not consistently available.

Table 2: In Vitro Potency of Nestorone in Progesterone Receptor Transactivation

| Compound | EC50 (pM) |

| Nestorone | 24 |

| Progesterone | 650 |

Data from a human progesterone receptor (hPR) transactivation assay.

Progesterone Receptor Signaling Pathways

Upon binding to Nestorone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus to regulate gene expression. This is known as the genomic signaling pathway. Additionally, a subpopulation of PR localized at the cell membrane can mediate rapid, non-genomic signaling.

Genomic Signaling

The primary mechanism of action for Nestorone is through the genomic pathway, where the Nestorone-PR complex acts as a ligand-activated transcription factor. It binds to specific DNA sequences called progesterone response elements (PREs) in the promoter regions of target genes, leading to either activation or repression of gene transcription.

Non-Genomic Signaling

Nestorone can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated progesterone receptors (mPRs) or the interaction of classical PR with signaling molecules in the cytoplasm. One of the key non-genomic pathways activated by steroid hormones involves the Src kinase and the subsequent activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.

Another non-genomic pathway potentially modulated by Nestorone involves the Toll-like receptor 4 (TLR-4) signaling cascade, particularly the TLR-4/MyD88/NF-κB pathway, which is crucial in inflammatory responses.

Regulation of Target Genes

The activation of PR by Nestorone leads to the regulation of a specific set of target genes. One well-characterized progesterone-responsive gene is MUC1, which encodes a transmembrane mucin. In the human uterine epithelium, progesterone stimulates MUC1 expression, a process mediated by the B-isoform of the progesterone receptor (PR-B).

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of Nestorone for the progesterone receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nestorone for the binding of a radiolabeled progestin to the progesterone receptor.

Materials:

-

Purified progesterone receptor or cell lysates containing PR.

-

Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020).

-

Unlabeled Nestorone and other competitor ligands.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation fluid and counter.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled Nestorone and other competitor ligands. Prepare a solution of the radiolabeled progestin at a concentration near its Kd.

-

Incubation: In a multi-well plate, incubate the progesterone receptor preparation with the radiolabeled progestin in the presence of varying concentrations of unlabeled Nestorone or other competitors. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progesterone).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Transactivation Assay (Luciferase Reporter Gene Assay)

This assay measures the functional activity of Nestorone as a PR agonist.

Objective: To determine the half-maximal effective concentration (EC50) of Nestorone for the activation of PR-mediated gene transcription.

Materials:

-

A suitable mammalian cell line (e.g., T47D, which endogenously expresses PR, or a PR-negative cell line co-transfected with a PR expression vector).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Nestorone and other test compounds.

-

Cell culture reagents.

-

Luciferase assay reagents.

-

Luminometer.

Methodology:

-

Cell Culture and Transfection: Culture the cells and transfect them with the PRE-luciferase reporter plasmid and the control plasmid.

-

Hormone Deprivation: Before treatment, culture the cells in a hormone-depleted medium to reduce background PR activation.

-

Compound Treatment: Treat the transfected cells with serial dilutions of Nestorone or other test compounds for 18-24 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the activity of both firefly and Renilla luciferase using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion

Nestorone is a highly potent and selective progestin that exerts its effects primarily through the progesterone receptor. Its unique chemical structure confers a high binding affinity and functional potency. Nestorone activates both genomic and non-genomic signaling pathways, leading to the regulation of target gene expression and rapid cellular responses. The lack of significant off-target activities at androgen, estrogen, and glucocorticoid receptors contributes to its favorable safety profile. This in-depth understanding of Nestorone's mechanism of action is crucial for its continued development and clinical application in women's health.

References

- 1. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of nestorone, a progesterone receptor agonist, on neonatal hypoxic-ischemic brain injury and reproductive functions in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

Nestorone (ST-1435): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nestorone®, also known as segesterone acetate or ST-1435, is a potent, non-androgenic synthetic progestin belonging to the 19-norprogesterone derivative class. Developed with the goal of high specificity for the progesterone receptor (PR), it exhibits strong progestational and antiovulatory effects with minimal to no androgenic, estrogenic, or glucocorticoid activity. This high selectivity makes it an advantageous candidate for various applications in contraception and hormone replacement therapy. This document provides a comprehensive overview of the discovery and development of Nestorone, its detailed synthesis pathway, pharmacological profile, and mechanism of action, including its influence on cellular signaling cascades.

Discovery and Development

Nestorone (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione) was synthesized with the objective of creating a highly specific and potent progestin.[1] A key institution in its development has been the Population Council, which has extensively studied its use in both female and male contraception.[2][3][4] The primary goal was to develop a progestin that binds almost exclusively to the progesterone receptor, thereby avoiding the side effects associated with the off-target activities of other synthetic progestins.[5] This targeted approach has led to the development of various non-oral delivery systems, including vaginal rings, implants, and transdermal gels, to leverage its high parenteral potency.[1][5]

Synthesis Pathway

The synthesis of Nestorone (ST-1435) is a multi-step process starting from 19-nor-4-androstene-3,17-dione. The following pathway outlines the key transformations to achieve the final product.

Experimental Protocol: Synthesis of Nestorone

Step 1: Ketal Protection of 19-nor-4-androstene-3,17-dione

To a solution of 19-nor-4-androstene-3,17-dione in a suitable solvent such as toluene, ethylene glycol is added in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion, yielding the 3-keto protected intermediate.

Step 2: Introduction of the 16-methylene and 17α-hydroxy Groups

The protected intermediate is then reacted to introduce the 16-methylene and 17α-hydroxy functionalities. This can be achieved through a multi-step sequence involving the formation of an enamine, followed by reaction with formaldehyde to introduce the 16-methylene group, and subsequent stereoselective reduction to yield the 17α-hydroxyl group. A key intermediate in this process is 16-methylene-17α-hydroxy-19-norprogesterone.[2]

Step 3: Acetylation of the 17α-hydroxyl Group

The final step involves the acetylation of the 17α-hydroxyl group. 16-Methylene-17α-hydroxy-19-norprogesterone is treated with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield Nestorone (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione).[6]

Step 4: Deprotection of the 3-keto Group

If a protecting group was used for the 3-keto position, a final deprotection step is required. This is typically achieved by acidic hydrolysis, carefully controlled to avoid degradation of the final product.

Pharmacological Profile

Nestorone is characterized by its high affinity and selectivity for the progesterone receptor (PR). Its binding affinity for other steroid receptors, such as the androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR), is significantly lower.

Receptor Binding Affinity

The following table summarizes the relative binding affinities of Nestorone to various steroid receptors.

| Receptor | Relative Binding Affinity (RBA) | Reference Compound | Notes |

| Progesterone Receptor (PR) | High | Progesterone | Nestorone is a potent agonist, with some studies suggesting it is more potent than progesterone.[7] |

| Androgen Receptor (AR) | Very Low | Testosterone | Binding affinity is 500- to 600-fold less than that of testosterone.[3] |

| Estrogen Receptor (ER) | Negligible | Estradiol | No significant binding to the estrogen receptor has been observed.[3] |

| Glucocorticoid Receptor (GR) | Low | Dexamethasone | Despite some binding, in vivo studies show no significant glucocorticoid activity.[3] |

In Vivo Potency

In vivo bioassays have demonstrated the high progestational potency of Nestorone when administered parenterally. It is over 100 times more potent than progesterone when administered subcutaneously.[3] Conversely, its oral bioavailability is low due to rapid metabolism.[8]

Mechanism of Action

Genomic Pathway

The primary mechanism of action of Nestorone is through its binding to and activation of the intracellular progesterone receptors (PR-A and PR-B). Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the main progestational effects of Nestorone, including ovulation inhibition.

Non-Genomic Signaling Pathway

In addition to its genomic effects, progestins like Nestorone can initiate rapid, non-genomic signaling events at the cell membrane. This involves the activation of a signaling cascade that includes c-Src, p21ras, and the mitogen-activated protein kinase (MAPK/Erk) pathway.[5] This rapid signaling can be initiated through a membrane-associated progesterone receptor and may involve cross-talk with the estrogen receptor.[5] This pathway can influence cellular processes such as proliferation and survival.

Experimental Protocols

Radioligand Competitive Binding Assay for Progesterone Receptor

This protocol provides a general framework for determining the binding affinity of Nestorone to the progesterone receptor.

Materials:

-

Radiolabeled progesterone (e.g., [³H]-progesterone)

-

Unlabeled Nestorone

-

Progesterone receptor preparation (e.g., from uterine cytosol or recombinant source)

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled Nestorone.

-

In assay tubes, combine the progesterone receptor preparation, a fixed concentration of radiolabeled progesterone, and varying concentrations of unlabeled Nestorone. Include tubes with only radiolabeled progesterone (total binding) and tubes with a high concentration of unlabeled progesterone (non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of Nestorone by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Nestorone concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

Nestorone (ST-1435) is a highly potent and selective progestin with a well-defined pharmacological profile. Its targeted action on the progesterone receptor, coupled with minimal off-target effects, underscores its value in modern contraceptive and hormonal therapies. The synthesis of Nestorone is a multi-step process that has been optimized for efficiency. Its mechanism of action involves both genomic and non-genomic pathways, contributing to its diverse physiological effects. Further research into its non-genomic signaling pathways may reveal additional therapeutic applications for this versatile synthetic steroid.

References

- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and progestational activity of 16-methylene-17 alpha-hydroxy-19-norpregn-4-ene-3,20-dione and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accelerated stability studies on 16-methylene-17 alpha-acetoxy-19-nor-pregn- 4-ene-3,20-dione (Nestorone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fisica.unam.mx [fisica.unam.mx]

In Vitro Characterization of Nestorone's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nestorone®, a potent, non-androgenic 19-norprogesterone derivative, has garnered significant interest for its potential applications in contraception and hormone replacement therapy.[1][2] Its unique pharmacological profile is largely defined by its selective and high-affinity binding to the progesterone receptor (PR), with minimal interaction with other steroid hormone receptors. This high selectivity is a key attribute, suggesting a lower potential for off-target effects commonly associated with less specific progestins.[3][4] This technical guide provides an in-depth overview of the in vitro characterization of Nestorone's binding affinity, summarizing key quantitative data, detailing experimental protocols, and visualizing the scientific workflows involved.

Quantitative Binding Affinity Data

The binding affinity of Nestorone for various steroid hormone receptors has been evaluated in numerous in vitro studies. The following tables summarize the available quantitative data, providing a comparative overview of its receptor binding profile.

| Receptor | Ligand | Binding Affinity (Relative to Progesterone) | Reference Compound | Cell/Tissue Source | Assay Type |

| Progesterone Receptor (PR) | Nestorone | High | Progesterone | Not Specified | Competitive Binding Assay |

| Androgen Receptor (AR) | Nestorone | 500- to 600-fold less than testosterone | Testosterone | Not Specified | Competitive Binding Assay |

| Estrogen Receptor (ER) | Nestorone | No significant binding | Not Specified | Not Specified | Competitive Binding Assay |

| Glucocorticoid Receptor (GR) | Nestorone | Significant binding | Not Specified | Not Specified | Competitive Binding Assay |

Table 1: Relative Binding Affinity of Nestorone. This table provides a qualitative and semi-quantitative summary of Nestorone's binding affinity for key steroid hormone receptors.

| Receptor | Ligand | EC50 (pM) | Assay Type | Cell Line |

| Progesterone Receptor (hPR) | Nestorone | 24 | Transactivation Assay | HEK 293T |

| Progesterone Receptor (hPR) | Progesterone | 650 | Transactivation Assay | HEK 293T |

Table 2: Functional Activity of Nestorone at the Human Progesterone Receptor. This table presents the half-maximal effective concentration (EC50) of Nestorone in a human progesterone receptor (hPR) transactivation assay, demonstrating its high potency compared to the natural ligand, progesterone.[5]

Experimental Protocols

The characterization of Nestorone's binding affinity relies on a suite of well-established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound (in this case, Nestorone) for a specific receptor.[6] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

a) Preparation of Cytosol/Cell Membranes:

-

Tissue Homogenization: Target tissues (e.g., uterus for PR, prostate for AR) are excised and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors) to release the intracellular components.

-

Cell Culture: Alternatively, cell lines engineered to express the receptor of interest (e.g., MCF-7 cells for PR and AR) are cultured and harvested.[7]

-

Centrifugation: The homogenate or cell lysate is subjected to a series of centrifugations to isolate the cytosolic fraction (for soluble receptors) or the membrane fraction (for membrane-bound receptors).

b) Binding Reaction:

-

A constant concentration of a high-affinity radioligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled competitor (Nestorone) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period.

c) Separation of Bound and Free Radioligand:

-

Dextran-Coated Charcoal (DCC) Method: DCC is added to the reaction mixture to adsorb the unbound radioligand. The mixture is then centrifuged, and the radioactivity in the supernatant (containing the receptor-bound radioligand) is measured.

-

Filtration Method: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed to remove any unbound radioligand, and the radioactivity on the filter is quantified.

d) Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

-

The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. dbc-labs.com [dbc-labs.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

pharmacokinetic profile of Nestoron in animal models

An In-depth Technical Guide on the Pharmacokinetic Profile of Nestorone in Animal Models

Introduction

Nestorone®, also known as segesterone acetate (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione), is a potent synthetic progestin derived from 19-norprogesterone.[1][2] It is characterized by its high affinity and selectivity for the progesterone receptor (PR), with strong progestational and antiovulatory activity.[1][2] Notably, Nestorone exhibits negligible binding to androgen, estrogen, or glucocorticoid receptors, conferring a favorable safety profile free of androgenic or estrogenic side effects.[1][3]

A key feature of Nestorone is its high potency when administered parenterally (e.g., subcutaneously, transdermally) and its inactivity when given orally due to extensive first-pass metabolism.[1][3][4] This characteristic makes it an ideal candidate for non-oral, long-acting contraceptive formulations and hormone replacement therapy.[2][3] This guide provides a comprehensive technical overview of the pharmacokinetic profile of Nestorone in various animal models, summarizing key data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.

Pharmacokinetic Profile

The pharmacokinetics of Nestorone—its absorption, distribution, metabolism, and excretion (ADME)—have been characterized in several animal species, primarily rats, mice, and monkeys. These studies are crucial for understanding the disposition of the drug and for predicting its behavior in humans.

Absorption

Nestorone is well-absorbed following parenteral administration. Studies in rats after a single subcutaneous injection of tritium-labeled Nestorone showed that peak concentrations in blood and plasma were reached within 2 hours.[5][6] In cynomolgus monkeys, subcutaneous implants resulted in stable, sustained serum concentrations.[4][7] Conversely, oral administration is ineffective across all animal models tested, a result of rapid and extensive metabolism in the gastrointestinal tract and liver.[4][8]

Distribution

Following absorption, Nestorone is widely distributed throughout the body. In rats, radioactivity from labeled Nestorone was detected in most tissues as early as 30 minutes post-dose, reaching maximum concentrations by 2 hours.[5][6] Studies in lactating cynomolgus monkeys demonstrated that Nestorone distributes into milk, with milk concentrations being approximately 1.7 times higher than serum concentrations.[4][7] Despite its presence in maternal milk, the drug was not detectable in the serum of nursing infants, suggesting rapid metabolism by the infant.[4][7]

Metabolism

The metabolism of Nestorone is extensive and a key determinant of its pharmacokinetic profile. In rats, in vivo metabolism resulted in at least 19 metabolites.[5] Two of these have been identified as 17α-deacetyl-Nestorone (M9) and 4,5-dihydro-17α-deacetyl-Nestorone (M19).[5] In plasma, the unchanged parent drug and metabolite M19 were the major circulating radioactive components.[5]

Studies in female mice have focused on metabolism within the brain and plasma.[8][9] In these models, Nestorone is converted to reduced metabolites, including 5α-dihydro-Nestorone (5α-DHNES) and 3α, 5α-tetrahydro-Nestorone (3α, 5α-THNES).[8][9] These metabolites have been shown to be significantly less potent in activating the progesterone receptor compared to the parent Nestorone molecule.[8]

Excretion

The primary route of elimination for Nestorone and its metabolites is through the feces. In a study with female rats, approximately 81.4% of the administered radioactive dose was excreted in the feces, while only 7.6% was found in the urine.[5] The high proportion of the drug and its metabolites in the feces strongly suggests that biliary excretion is the main elimination pathway.[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data for Nestorone from studies in various animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of [³H]Nestorone in Female Sprague-Dawley Rats Following Subcutaneous Administration (400 µCi/kg) [5][6]

| Parameter | Blood | Plasma |

| Cmax (ng equiv./g) | 58.1 | 95.5 |

| Tmax (h) | 2 | 2 |

| t½ (h) | 15.6 | 15.6 |

Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Terminal elimination half-life.

Table 2: Nestorone Concentrations in Lactating Cynomolgus Monkeys with Subcutaneous Implants (~40 µ g/day ) [4]

| Matrix | Mean Concentration (pmol/L ± SD) |

| Maternal Serum | 337 ± 90 |

| Maternal Milk | 586 ± 301 |

| Infant Serum | Not Detectable (<13) |

SD: Standard Deviation.

Table 3: Nestorone and Metabolite Concentrations in Female Mice 30 Minutes After Subcutaneous Administration [8]

| Compound | Plasma (ng/mL ± SEM) | Brain (ng/g ± SEM) |

| Dose: 10 µ g/animal | ||

| Nestorone (NES) | 39.1 ± 5.0 | 24.4 ± 2.5 |

| 5α-DHNES | 0.2 ± 0.0 | 2.1 ± 0.2 |

| Dose: 200 µ g/animal | ||

| Nestorone (NES) | 196.0 ± 19.0 | 110.0 ± 11.0 |

| 5α-DHNES | 1.1 ± 0.1 | 13.0 ± 1.0 |

SEM: Standard Error of the Mean; 5α-DHNES: 5α-dihydro-Nestorone.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of pharmacokinetic studies. The protocols for the key cited animal studies are provided below.

Pharmacokinetics in Rats (Subcutaneous)[5]

-

Animal Model: Adult female Sprague-Dawley rats.

-

Drug Formulation and Administration: Tritium-labeled Nestorone ([³H]Nestorone) was administered as a single subcutaneous (S.C.) injection at a dose of 400 µCi/kg body weight.

-

Sample Collection: Blood, plasma, and various tissues were collected at defined time points post-dose (0.5, 2, and subsequent intervals up to 96 hours). Urine and feces were collected to monitor excretion.

-

Analytical Method: Total radioactivity in all biological samples was quantified using a liquid scintillation counter. For metabolite profiling, plasma, urine, and feces samples were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).

Metabolism in Mice (Subcutaneous)[8]

-

Animal Model: Adult female mice.

-

Drug Formulation and Administration: Nestorone was administered subcutaneously at two different doses: a low dose of 10 µ g/animal and a high dose of 200 µ g/animal .

-

Sample Collection: Blood samples were collected and centrifuged to obtain plasma. Brains were dissected on ice. Samples were collected at various time points post-administration and stored at -20°C.

-

Analytical Method: Nestorone and its reduced metabolites (5α-DHNES; 20α-DHNES; 3α, 5α-THNES; and 3β, 5α-THNES) were quantified using Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). Samples underwent solid-phase extraction and HPLC purification prior to analysis.

Pharmacokinetics in Monkeys (Subcutaneous Implant)[4][7]

-

Animal Model: Five lactating cynomolgus monkeys and their nursing infants.

-

Drug Formulation and Administration: Nestorone implants, designed to release approximately 40 µ g/day in vitro, were placed subcutaneously in the mothers for a duration of 4 weeks.

-

Sample Collection: Blood samples were collected daily from the mothers. Milk from the mothers and blood from the infants were collected at 3-day intervals. Sampling began 2 weeks prior to implant insertion and continued for 2 weeks after removal.

-

Analytical Method: Nestorone concentrations in maternal serum and milk, as well as infant serum, were measured using a specific radioimmunoassay (RIA).

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key biological and experimental processes related to Nestorone pharmacokinetics.

References

- 1. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parenteral administration of progestin Nestorone to lactating cynomolgus monkeys: an ideal hormonal contraceptive at lactation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Segesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segesterone acetate (formerly known as Nestorone or ST-1435) is a potent synthetic progestin, a 19-norprogesterone derivative, that has garnered significant attention in the field of reproductive health.[1][2] Its unique pharmacological profile, characterized by high progestational activity and a lack of androgenic or estrogenic effects, makes it a valuable compound for contraceptive and other therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental methodologies used to characterize Segesterone Acetate.

Molecular Structure and Physicochemical Properties

Segesterone acetate is a white or yellowish-white powder.[4] It is a derivative of 19-norprogesterone, meaning it lacks the methyl group at the C-19 position, a modification that enhances its progestational activity.[3]

Chemical Structure

-

IUPAC Name: 17-(acetyloxy)-16-methylene-19-norpregn-4-ene-3,20-dione[2]

-

Synonyms: Nestorone, ST-1435, Elcometrine[1]

-

CAS Registry Number: 7759-35-5

-

Molecular Formula: C₂₃H₃₀O₄[2]

-

Molecular Weight: 370.49 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of Segesterone Acetate.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₀O₄ | [2] |

| Molecular Weight | 370.49 g/mol | |

| CAS Registry Number | 7759-35-5 | |

| Appearance | White or yellowish-white powder | [4] |

| Solubility | Soluble in DMSO | |

| Binding Affinity (EC₅₀) | 50.3 nM for the progesterone receptor |

Mechanism of Action and Signaling Pathway

Segesterone acetate exerts its biological effects primarily through its high affinity and selective agonist activity at the progesterone receptor (PR).[2] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of Segesterone Acetate to the PR initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Progesterone Receptor Signaling Pathway

The signaling pathway of Segesterone Acetate is initiated by its passive diffusion across the cell membrane and subsequent binding to the progesterone receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the Segesterone Acetate-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic action is responsible for the primary contraceptive effect of Segesterone Acetate, which is the inhibition of the mid-cycle surge of luteinizing hormone (LH), thus preventing ovulation.[3]

Key Experimental Protocols

The characterization of Segesterone Acetate's progestational activity and potency relies on several key in vitro and in vivo assays. The following sections detail the methodologies for these experiments.

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of Segesterone Acetate for the progesterone receptor. A common method is the fluorescence polarization (FP) competitive assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green) at a concentration of 400 nM in 90% methanol.

-

Prepare a stock solution of the human progesterone receptor ligand-binding domain (PR-LBD) fused to glutathione-S-transferase (GST) in a suitable buffer (e.g., 50 mM Tris pH 8.0, 1M Urea, 500 mM KCl, 1 mM EDTA, 5 mM DTT, and 50% glycerol).

-

Prepare a dilution series of Segesterone Acetate and a known competitor (e.g., progesterone) in the assay buffer.

-

Prepare the assay buffer (e.g., PR Screening Buffer with 4 mM DTT).

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the assay buffer.

-

Add the PR-LBD(GST) to the wells at a final concentration that will bind approximately 50-80% of the fluorescent tracer (e.g., 40 nM).

-

Add the fluorescent tracer to the wells at a final concentration of approximately 2 nM.

-

Add the serially diluted Segesterone Acetate or the standard competitor to the respective wells. Include control wells with no competitor (0% inhibition) and a high concentration of the standard competitor (100% inhibition).

-

Incubate the plate in the dark at room temperature for 1 to 4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader.

-

Plot the mP values against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that causes 50% inhibition of the tracer binding) for Segesterone Acetate by fitting the data to a sigmoidal dose-response curve. The EC₅₀ can then be calculated from the IC₅₀.

-

Ovulation Inhibition Assay in Rats

This in vivo assay assesses the ability of Segesterone Acetate to prevent ovulation.

Methodology:

-

Animal Model:

-

Use immature female rats (e.g., 21-25 days old).

-

-

Induction of Ovulation:

-

Administer a subcutaneous injection of pregnant mare's serum gonadotropin (PMSG) to induce follicular development.

-

48-56 hours after PMSG administration, administer a subcutaneous injection of human chorionic gonadotropin (hCG) to trigger ovulation.

-

-

Treatment:

-

Administer Segesterone Acetate subcutaneously or orally at various doses at a specific time point before the expected ovulation (e.g., shortly before or at the time of hCG injection).

-

Include a vehicle-treated control group.

-

-

Assessment of Ovulation:

-

Approximately 20-24 hours after the hCG injection, euthanize the rats.

-

Dissect the oviducts and place them between two glass slides.

-

Examine the oviducts under a microscope to count the number of ova present in the ampullae.

-

The absence or a significant reduction in the number of ova in the treated groups compared to the control group indicates ovulation inhibition.

-

Endometrial Transformation Assay (Clauberg/McPhail Test)

This assay evaluates the progestational activity of Segesterone Acetate by observing its effect on the uterine endometrium of immature female rabbits.

Methodology:

-

Animal Preparation:

-

Use immature female rabbits (e.g., weighing 600-800g).

-

Prime the rabbits with daily subcutaneous injections of estradiol benzoate for 6 days to induce endometrial proliferation.

-

-

Treatment:

-

Following the estrogen priming, administer Segesterone Acetate subcutaneously daily for 5 days.

-

Include a vehicle-treated control group.

-

-

Histological Analysis:

-

On the day after the last injection, euthanize the rabbits and dissect the uteri.

-

Fix the uterine tissue in a suitable fixative (e.g., 10% formalin).

-

Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin.

-

Examine the uterine sections microscopically for signs of secretory transformation of the endometrium, such as glandular proliferation, coiling, and secretion.

-

-

Scoring:

-

Score the degree of endometrial transformation using a standardized scale (e.g., the McPhail scale, ranging from 0 for no transformation to +4 for maximal transformation).

-

A dose-dependent increase in the endometrial transformation score indicates progestational activity.

-

Synthesis of Segesterone Acetate

A concise synthesis of Segesterone Acetate has been developed, starting from 19-norandrostenedione.[1]

Conclusion

Segesterone Acetate is a highly potent and selective progestin with a well-defined mechanism of action. Its molecular structure is optimized for strong binding to the progesterone receptor, leading to effective ovulation inhibition without significant off-target hormonal effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel progestational agents. The combination of its favorable pharmacological profile and versatile delivery options positions Segesterone Acetate as a key component in modern contraceptive technologies.

References

Nestoron's selectivity for progesterone receptors over other steroid receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nestorone®, a potent 19-norprogesterone derivative, is a synthetic progestin distinguished by its remarkably high selectivity for the progesterone receptor (PR). This selectivity profile is crucial for its therapeutic applications, minimizing off-target effects commonly associated with other progestins. This technical guide provides an in-depth analysis of Nestorone's binding affinity and functional activity at the progesterone receptor compared to other key steroid hormone receptors: the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The data presented herein is vital for researchers and drug development professionals working on novel contraceptive and hormone replacement therapies.

Data Presentation: Receptor Binding Affinity

The selectivity of Nestorone is quantitatively demonstrated through competitive binding assays, which measure the concentration of a ligand required to displace a radiolabeled tracer from its receptor. The results are typically expressed as the inhibitor concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value indicates a higher binding affinity. The following tables summarize the available quantitative data on Nestorone's binding affinity for various steroid receptors.

| Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Reference Compound | Notes |

| Progesterone Receptor (PR) | Nestorone | High | Progesterone | Nestorone demonstrates a binding affinity higher than that of the natural ligand, progesterone.[1][2] |

| Androgen Receptor (AR) | Nestorone | Very Low | Testosterone | The binding affinity of Nestorone to AR is reported to be 500- to 600-fold less than that of testosterone.[1] |

| Estrogen Receptor (ER) | Nestorone | Negligible | Estradiol | No significant binding to the estrogen receptor has been observed.[1] |

| Glucocorticoid Receptor (GR) | Nestorone | Significant | Dexamethasone | Despite significant binding, Nestorone exhibits no in vivo glucocorticoid activity.[1] |

| Mineralocorticoid Receptor (MR) | Nestorone | Data Not Available | Aldosterone | Specific quantitative binding data for Nestorone at the mineralocorticoid receptor is not readily available in the reviewed literature. |

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for interpreting the binding affinity data. The following sections detail the typical protocols for the key assays used to characterize Nestorone's receptor selectivity.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (Nestorone) to compete with a high-affinity radiolabeled ligand for binding to a specific steroid receptor.

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of Nestorone for the progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.

Materials:

-

Receptor Source: Cytosolic extracts from tissues or cells expressing the target receptor (e.g., human breast cancer cells for PR and ER, rat prostate for AR, rat kidney for MR, and rat thymus for GR).

-

Radioligand: A high-affinity, radiolabeled steroid for each receptor (e.g., [³H]progesterone for PR, [³H]dihydrotestosterone for AR, [³H]estradiol for ER, [³H]dexamethasone for GR, and [³H]aldosterone for MR).

-

Test Compound: Nestorone, dissolved in an appropriate solvent (e.g., ethanol or DMSO).

-

Reference Compound: Unlabeled steroid corresponding to the radioligand.

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the receptor source tissue or cells through homogenization and centrifugation.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of either the unlabeled reference compound (for standard curve) or Nestorone.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation: Add the separation agent to adsorb the unbound radioligand. Centrifuge to pellet the agent and the adsorbed ligand.

-

Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation. The RBA is calculated by comparing the IC50 of the test compound to that of the reference compound.

Reporter Gene Transactivation Assay

This cell-based assay measures the functional activity of a compound (agonist or antagonist) at a specific steroid receptor by quantifying the expression of a reporter gene.

Objective: To determine the progestogenic, androgenic, estrogenic, glucocorticoid, and mineralocorticoid activity of Nestorone.

Materials:

-

Cell Line: A mammalian cell line (e.g., HeLa, CV-1, or T47D) that does not endogenously express the receptor of interest.

-

Expression Vector: A plasmid containing the cDNA for the human steroid receptor.

-

Reporter Vector: A plasmid containing a promoter with hormone response elements (HREs) for the specific receptor, linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection Reagent: A lipid-based or other suitable reagent for introducing the plasmids into the cells.

-

Cell Culture Medium: Appropriate medium supplemented with serum, which is later replaced with a serum-free or charcoal-stripped serum medium to eliminate endogenous hormones.

-

Test Compound: Nestorone.

-

Reference Agonist and Antagonist: Known agonists and antagonists for the specific receptor.

-

Lysis Buffer and Substrate: For the reporter gene product (e.g., luciferase assay system).

-

Luminometer or Spectrophotometer: To measure the reporter gene activity.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the receptor expression vector and the reporter vector.

-

Hormone Deprivation: After transfection, incubate the cells in a medium free of steroid hormones.

-

Treatment: Treat the transfected cells with various concentrations of Nestorone, a reference agonist, or a reference antagonist.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the cellular components, including the reporter enzyme.

-

Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized activity against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. The high selectivity of Nestorone for the progesterone receptor ensures that its primary mechanism of action is through the PR signaling pathway, with minimal interference with other steroid hormone pathways.

Progesterone Receptor Signaling Pathway

Upon entering the cell, Nestorone binds to the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate various physiological processes, including the menstrual cycle and pregnancy.

Conclusion

The data and experimental methodologies presented in this technical guide underscore the high selectivity of Nestorone for the progesterone receptor. Its negligible affinity for the androgen and estrogen receptors, coupled with its lack of in vivo glucocorticoid activity despite some binding to the GR, makes it a highly specific progestin. This selectivity profile is a key attribute that contributes to its favorable safety and tolerability, making Nestorone a valuable therapeutic agent in contraception and hormone replacement therapy. Further research to quantify its binding to the mineralocorticoid receptor would provide a more complete understanding of its selectivity.

References

The Therapeutic Potential of Nestorone: A Technical Guide for Researchers

An In-depth Exploration of a Novel Progestin for Contraception and Beyond

Introduction

Nestorone®, a potent, non-androgenic 19-norprogesterone derivative, is emerging as a significant player in reproductive health and potentially in neuroprotection.[1][2] Chemically known as 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione, it is a highly selective progestin that exhibits strong progestational and antiovulatory activity with a notable absence of androgenic, estrogenic, or glucocorticoid effects in vivo.[1][3] This unique pharmacological profile makes Nestorone a compelling candidate for various therapeutic applications, most prominently in female and male contraception, as well as hormone replacement therapy.[1][3] Recent preclinical studies have also illuminated its potential neuroprotective and myelin regenerative properties, opening new avenues for research in neurological disorders.[4][5]

This technical guide provides a comprehensive overview of the early-stage research on Nestorone's therapeutic potential. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of its pharmacodynamics, pharmacokinetics, and clinical findings. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of Nestorone's mechanism of action and its evaluation in research settings.

Pharmacodynamics: Receptor Binding and Activity

Nestorone's primary mechanism of action is its high-affinity binding to the progesterone receptor (PR), acting as a potent agonist.[2][6] This interaction initiates a cascade of downstream signaling events that ultimately regulate gene expression. Unlike many other synthetic progestins, Nestorone demonstrates remarkable selectivity for the PR, with negligible binding to androgen (AR), estrogen (ER), or glucocorticoid (GR) receptors, thus avoiding the associated side effects.[3][7]

Receptor Binding Affinity

The selectivity of Nestorone is quantified by its relative binding affinity (RBA) to various steroid receptors. The following table summarizes the comparative binding affinities of Nestorone and other progestins.

| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Estrogen Receptor (ER) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Sex Hormone Binding Globulin (SHBG) Binding |

| Nestorone | High | Very Low (500-600 fold less than testosterone)[3] | No Binding[3] | Significant Binding (but no in vivo activity)[3] | No Binding[3] |

| Levonorgestrel | Moderate | Significant (40-70% of testosterone)[3] | No Binding | - | Significant Binding[3] |

| 3-keto-desogestrel | Highest | Significant (40-70% of testosterone)[3] | No Binding | - | Significant Binding[3] |

| Progesterone | Moderate | - | - | - | - |

Progestational and Anti-gonadotropic Activity

Nestorone's potent progestational activity is demonstrated in various in vivo bioassays. It is highly effective at inhibiting ovulation and maintaining pregnancy in animal models.[3] When administered parenterally, its potency is over 100-fold higher than when given orally.[3] In combination with testosterone, Nestorone effectively suppresses the secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[8][9] This anti-gonadotropic effect is the cornerstone of its contraceptive efficacy in both men and women.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Nestorone is characterized by its rapid absorption and distribution following subcutaneous administration.

| Parameter | Value (in female rats) |

| Time to Peak Concentration (Tmax) | 2 hours post-dose[10] |

| Terminal Elimination Half-life (t1/2) | 15.6 hours[10] |

| Primary Route of Excretion | Feces (approximately 81.4% of the administered dose)[10] |

| Urinary Excretion | Approximately 7.62% of the administered dose[10] |

Nestorone is metabolized into several metabolites, with 17α-deacetyl-Nestorone (M9) and 4,5-dihydro-17α-deacetyl-Nestorone (M19) being two of the identified products.[10] The parent drug and M19 are the major circulating forms in plasma.[10]

Therapeutic Potential

Contraception

Female Contraception: Nestorone has been investigated in various long-term, sustained-release delivery systems for female contraception, including vaginal rings and implants.[1] Daily release of 75 to 100 µg of Nestorone from a vaginal ring has been shown to effectively suppress ovulation.[1] A combination ring releasing 150 µg of Nestorone and 15 µg of ethinyl estradiol per day provided effective ovulation suppression for 13 consecutive cycles.[1]

Male Contraception: A significant area of research has focused on the use of Nestorone in combination with testosterone for male hormonal contraception.[7][8] The addition of Nestorone to a transdermal testosterone gel significantly enhances the suppression of spermatogenesis compared to testosterone alone.[7]

The following table summarizes key efficacy data from clinical trials of a combined Nestorone-Testosterone (Nes-T) transdermal gel for male contraception.

| Parameter | Testosterone + Placebo | Testosterone + 8 mg Nestorone | Testosterone + 12 mg Nestorone | Combined 8.3 mg Nes-62.5 mg T Gel |

| Sperm Concentration ≤ 1 million/mL | 23%[7][8] | 89%[7][8] | 88%[7][8] | - |

| Azoospermia Rate | 23%[8] | 78%[8] | 69%[8] | - |

| Gonadotropin Suppression (FSH & LH ≤ 1.0 IU/L) | 16.7%[11] | - | - | 84%[11] |

| Time to Sperm Suppression (≤ 1 million/mL) | - | Median of 8 weeks[12] | - | - |

Neuroprotection and Myelin Repair

Emerging preclinical research suggests a promising role for Nestorone in neuroprotection and myelin regeneration.[4][5] In animal models of ischemic stroke, Nestorone treatment has been shown to improve behavioral function, reduce infarct size, and decrease peri-infarct cell loss.[4][13] These effects are thought to be mediated by the progesterone receptor and involve dampening of inflammatory signals and rescue of mitochondrial function.[4][13] Furthermore, Nestorone has been shown to promote myelin repair in animal models, indicating its potential as a therapeutic for demyelinating diseases like multiple sclerosis.[5]

Experimental Protocols

Steroid Receptor Binding Assay

Objective: To determine the binding affinity of Nestorone to progesterone and androgen receptors.

Methodology:

-

Receptor Source: Cytosol from target tissues (e.g., rat ventral prostate for AR) or recombinant human receptors expressed in a suitable cell line.

-

Radioligand: A radiolabeled steroid with high affinity for the target receptor (e.g., [³H]-Progesterone for PR, [³H]-R1881 for AR).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Procedure: a. Incubate a fixed concentration of the receptor preparation with increasing concentrations of the radioligand in the presence and absence of a large excess of unlabeled steroid to determine total and non-specific binding, respectively. b. For competitive binding, incubate the receptor and a fixed concentration of the radioligand with increasing concentrations of Nestorone or other test compounds. c. After incubation (e.g., 18-24 hours at 4°C), separate bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite. d. Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the dissociation constant (Kd) and the number of binding sites (Bmax) from saturation binding data. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the relative binding affinity (RBA).

Receptor Transactivation Assay

Objective: To assess the functional activity of Nestorone as a progesterone receptor agonist.

Methodology:

-

Cell Line: A mammalian cell line (e.g., HeLa or CHO) that does not endogenously express the progesterone receptor.

-

Plasmids:

-

An expression vector containing the full-length human progesterone receptor cDNA.

-

A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Procedure: a. Co-transfect the cells with the PR expression vector, the PRE-reporter plasmid, and the control plasmid using a suitable transfection reagent. b. After transfection, treat the cells with varying concentrations of Nestorone, progesterone (positive control), or vehicle (negative control). c. Incubate for 24-48 hours. d. Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer) and the control enzyme.

-

Data Analysis: Normalize the reporter gene activity to the control enzyme activity. Plot the normalized reporter activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Progestational Activity (McPhail Index)

Objective: To evaluate the progestational potency of Nestorone in vivo.

Methodology:

-

Animal Model: Immature female rabbits.

-

Procedure: a. Prime the rabbits with estrogen for several days to induce endometrial proliferation. b. Administer Nestorone or a reference progestin (e.g., progesterone) subcutaneously for a specified number of days. c. Euthanize the animals and collect the uteri. d. Fix, section, and stain the uterine tissue. e. Microscopically evaluate the degree of endometrial proliferation and glandular development and assign a score based on the McPhail index (a graded scale).

-

Data Analysis: Compare the McPhail index scores of the Nestorone-treated groups with the control and reference groups to determine its relative progestational potency.

Visualizations

Signaling Pathway of Nestorone

Caption: Nestorone signaling pathway via the progesterone receptor.

Experimental Workflow for Male Contraceptive Efficacy Trial

Caption: Workflow for a clinical trial assessing male contraceptive efficacy.

Conclusion

Early-stage research has firmly established Nestorone as a potent and highly selective progestin with significant therapeutic potential. Its primary application in contraception, for both men and women, is supported by a growing body of clinical evidence demonstrating its efficacy and safety. The unique pharmacological profile of Nestorone, particularly its lack of off-target hormonal activities, positions it as a favorable alternative to other synthetic progestins.

Furthermore, the emerging data on Nestorone's neuroprotective and myelin regenerative effects are highly encouraging. These findings warrant further investigation to elucidate the underlying mechanisms and to explore its potential application in treating neurological conditions such as stroke and multiple sclerosis. Continued research and development of Nestorone and its various delivery systems are crucial to fully realize its therapeutic benefits and to provide novel solutions for reproductive health and neurological diseases.

References

- 1. dpxtechnologies.com [dpxtechnologies.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Remyelination in animal models of multiple sclerosis: finding the elusive grail of regeneration [frontiersin.org]

- 5. login.medscape.com [login.medscape.com]

- 6. A method for the direct observation of ovulation inhibition in the mature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone Receptor Agonist, Nestorone, Exerts Long-Term Neuroprotective Effects Against Permanent Focal Cerebral Ischemia in Adult and Aged Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 9. revvity.com [revvity.com]

- 10. benchchem.com [benchchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. epa.gov [epa.gov]

- 13. ricerca.univaq.it [ricerca.univaq.it]

Methodological & Application

Protocol for the Dissolution of Nestorone for In Vitro Assays

Introduction

Nestorone (also known as segesterone acetate or ST-1435) is a potent, non-androgenic synthetic progestin belonging to the 19-norprogesterone group.[1][] It is characterized by its high affinity and selectivity for the progesterone receptor, making it a valuable tool for in vitro studies of steroid hormone action, reproductive biology, and neuroprotection.[3][4] Due to its hydrophobic nature, proper dissolution is critical for achieving accurate and reproducible results in cell-based assays and other in vitro experiments. This document provides a detailed protocol for the preparation of Nestorone stock solutions and their application in in vitro settings.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Nestorone, along with its solubility in a common solvent suitable for in vitro assays.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₀O₄ | |

| Molecular Weight | 370.48 g/mol | |

| Appearance | White to beige powder | [] |

| Solubility | DMSO: 5 mg/mL or 10 mM | [] |

| Storage (Powder) | 2-8°C | |

| Storage (Solution) | In solvent: -80°C for up to 6 months; -20°C for up to 1 month | [] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nestorone Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of Nestorone in dimethyl sulfoxide (DMSO). This is the recommended method due to the known solubility of Nestorone in DMSO.

Materials:

-

Nestorone powder (≥97% purity)

-

Anhydrous or sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, low-retention pipette tips

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the Nestorone powder and DMSO to come to room temperature.

-

Weighing Nestorone: Carefully weigh out 3.705 mg of Nestorone powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube. Note: The molecular weight of Nestorone is 370.48 g/mol . To prepare 1 mL of a 10 mM solution, 3.705 mg of Nestorone is required.

-

Dissolution: Aseptically add 1 mL of sterile DMSO to the tube containing the Nestorone powder.

-

Vortexing: Securely cap the tube and vortex at room temperature until the powder is completely dissolved. The resulting solution should be clear.

-

Aliquoting: Dispense the 10 mM Nestorone stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[]

Protocol 2: Application of Nestorone to Cultured Cells

This protocol provides a general workflow for treating adherent cells in culture with the prepared Nestorone stock solution.

Materials:

-

Prepared 10 mM Nestorone stock solution in DMSO

-

Cultured cells in multi-well plates

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile, low-retention pipette tips

Procedure:

-

Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to attach and grow for the appropriate amount of time to reach the desired confluency for your experiment.

-